(6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
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Overview
Description
(6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as HMI-1, and it has been synthesized using several methods.
Scientific Research Applications
(6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one has several potential applications in scientific research. It has been shown to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair. PARP-1 inhibitors have been shown to be effective in treating cancer, and this compound could potentially be used as a PARP-1 inhibitor in cancer treatment.
Mechanism of Action
(6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one inhibits PARP-1 by binding to the enzyme's active site. This prevents PARP-1 from repairing DNA damage, leading to cell death in cancer cells. The exact mechanism of action of this compound is still being studied, and more research is needed to fully understand its effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce cell death in cancer cells, and it has also been shown to reduce inflammation in animal models. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using (6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one in lab experiments is its high yield during synthesis. Additionally, its potent inhibition of PARP-1 makes it a promising candidate for cancer treatment research. However, one limitation of using this compound is its potential toxicity, which needs to be further studied before it can be used in clinical trials.
Future Directions
There are several future directions for research on (6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one. One direction is to further study its potential as a PARP-1 inhibitor in cancer treatment. Another direction is to study its potential as a neuroprotective agent in animal models of neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and potential toxicity.
Synthesis Methods
Several methods have been developed to synthesize (6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one. One method involves the reaction of (R)-4-aminomethyl-2-pyrrolidinone with 2-methylcyclohexanone in the presence of a catalyst. Another method involves the reaction of (R)-4-aminomethyl-2-pyrrolidinone with 2-methylcyclohexanone in the presence of a Lewis acid catalyst. The yield of this compound is generally high using both methods.
properties
CAS RN |
173549-72-9 |
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Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(6R,7aS)-6-hydroxy-2-methyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one |
InChI |
InChI=1S/C7H12N2O2/c1-8-4-9-3-5(10)2-6(9)7(8)11/h5-6,10H,2-4H2,1H3/t5-,6+/m1/s1 |
InChI Key |
HDXMIEKMICWNKI-RITPCOANSA-N |
Isomeric SMILES |
CN1CN2C[C@@H](C[C@H]2C1=O)O |
SMILES |
CN1CN2CC(CC2C1=O)O |
Canonical SMILES |
CN1CN2CC(CC2C1=O)O |
synonyms |
1H-Pyrrolo[1,2-c]imidazol-1-one,hexahydro-6-hydroxy-2-methyl-,(6R-cis)-(9CI) |
Origin of Product |
United States |
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